molecular formula C22H29N7O5 B1679871 Puromycin CAS No. 53-79-2

Puromycin

Cat. No.: B1679871
CAS No.: 53-79-2
M. Wt: 471.5 g/mol
InChI Key: RXWNCPJZOCPEPQ-NVWDDTSBSA-N
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Description

Puromycin is a naturally occurring aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is widely recognized for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound mimics the structure of aminoacyl-tRNA, allowing it to bind to the ribosome’s A site and incorporate into the growing polypeptide chain, leading to the release of incomplete proteins .

Mechanism of Action

Target of Action

Puromycin is an aminonucleoside antibiotic that primarily targets the ribosome, a complex molecular machine that synthesizes proteins in cells . It interacts with several ribosomal proteins, including 60S ribosomal proteins L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, and L11 . These proteins play crucial roles in the assembly and function of the ribosome.

Mode of Action

This compound inhibits protein synthesis by mimicking the 3’ end of aminoacylated tRNAs, which deliver amino acids to elongating ribosomes . It enters the A site of the ribosome and transfers to the growing peptide chain, causing the formation of a puromycylated nascent chain and premature chain release . The 3’ position of this compound contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and thereby stopping the ribosome .

Biochemical Pathways

By inhibiting protein synthesis, this compound affects all biochemical pathways that rely on newly synthesized proteins. This results in premature termination of translation, blocking further extension of the protein chain . It can also distinguish between aminopeptidase M (active) and cytosol alanyl aminopeptidase (inhibited by this compound) .

Pharmacokinetics

It is known that this compound is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses .

Result of Action

The primary molecular effect of this compound’s action is the premature termination of protein synthesis, leading to the production of incomplete, non-functional proteins . On a cellular level, this can result in significant cell death, as proteins are essential for many cellular functions .

Biochemical Analysis

Biochemical Properties

Puromycin plays a significant role in biochemical reactions. It mimics the 3’ end of the aminoacylated tRNA, entering the A site and transferring to the growing chain, which leads to the formation of a puromycylated nascent chain and premature chain release . This interaction involves various enzymes and proteins within the ribosome .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is toxic to both prokaryotic and eukaryotic cells, causing significant cell death at appropriate doses . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a protein synthesis inhibitor. It exerts its effects at the molecular level by binding to the ribosome, causing premature termination of translation . This involves binding interactions with biomolecules within the ribosome and changes in gene expression due to the inhibition of protein synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a single intraperitoneal injection of 100 mg/kg of this compound aminonucleoside (PAN) has been used to establish a rat model for studying nephrotic syndrome .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis, where it interacts with various enzymes within the ribosome

Subcellular Localization

The subcellular localization of this compound is within the ribosome, where it exerts its effects on protein synthesis . Any effects on its activity or function would be related to its role in inhibiting protein synthesis and causing premature chain termination .

Preparation Methods

Synthetic Routes and Reaction Conditions: Puromycin can be synthesized through a series of chemical reactions involving the coupling of a nucleoside with an amino acid. The synthetic route typically involves the protection of functional groups, selective activation of specific sites, and coupling reactions under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces alboniger cultures. The bacterium is cultivated in large-scale bioreactors under optimized conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Puromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Puromycin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Puromycin: this compound’s unique ability to cause premature chain termination during translation sets it apart from other protein synthesis inhibitors. Its structural similarity to aminoacyl-tRNA allows it to be incorporated into the polypeptide chain, leading to the release of incomplete proteins. This property makes this compound a valuable tool for studying protein synthesis and ribosome function .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNCPJZOCPEPQ-NVWDDTSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-58-2 (di-hydrochloride)
Record name Puromycin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8036788
Record name Puromycin
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Molecular Weight

471.5 g/mol
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Physical Description

Puromycin dihydrochloride is a white powder. (NTP, 1992)
Record name PUROMYCIN DIHYDROCHLORIDE
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Solubility

Soluble (NTP, 1992), 50mg/ml
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CAS No.

58-58-2, 53-79-2
Record name PUROMYCIN DIHYDROCHLORIDE
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Record name Puromycin
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Record name (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride
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Melting Point

168°C-182°C
Record name Puromycin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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